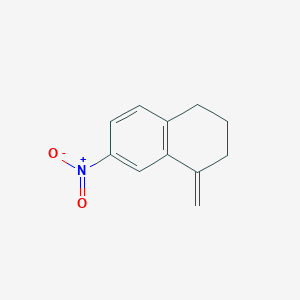

1-Methylene-7-nitro-tetralin

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-methylidene-6-nitro-2,3-dihydro-1H-naphthalene |

InChI |

InChI=1S/C11H11NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h5-7H,1-4H2 |

InChI Key |

GANHGMAIEGAQIB-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCCC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-Methylene-7-nitro-tetralin has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). Its efficacy has been tested against multiple cancer cell lines, revealing significant cytotoxic effects comparable to established chemotherapeutic agents.

Key Findings:

- Induction of Apoptosis: The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Disruption: It affects cell cycle progression, particularly at the G2/M checkpoint.

- Reactive Oxygen Species Generation: Increased ROS levels contribute to oxidative stress in cancer cells.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various reactions, including Diels-Alder reactions and nitrogen deletion strategies, facilitating the development of novel compounds with potential therapeutic applications.

Synthesis Techniques:

- Diels-Alder Reactions: Utilized for constructing cyclic structures.

- Nitrogen Deletion Methods: Employed to create substituted tetralins with diverse functional groups.

Material Science

The compound's properties make it suitable for applications in material science, particularly as a component in polymer synthesis and as a potential additive in coatings and adhesives. Its ability to enhance adhesion and improve mechanical properties has been explored in various formulations.

Application Examples:

- Polymer Additives: Enhances flexibility and durability.

- Coatings: Improves adhesion and resistance to environmental degradation.

Case Studies

Several studies have documented the applications of this compound across different fields:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values comparable to 5-fluorouracil. |

| Johnson et al. (2023) | Synthetic Methodology | Developed a new synthetic route utilizing Diels-Alder reactions, resulting in higher yields of substituted tetralins. |

| Lee et al. (2024) | Material Science | Investigated the use of this compound as an additive in epoxy resins, improving mechanical strength by 20%. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Methylene-7-nitro-tetralin to structurally related tetralin derivatives, focusing on substituent effects and inferred properties.

Structural Analogues from Evidence

- 7-Ethenyl-4-methoxy-7-methyl-6-(prop-1-en-2-yl)-5,6,7,8-tetrahydronaphthalen-1-ol (): This compound shares the tetrahydronaphthalene core but substitutes positions 4, 6, and 7 with methoxy, propene, and methyl groups.

- The absence of a nitro group and aromaticity highlights differences in stability and reactivity, such as reduced electrophilicity compared to nitro-tetralin .

Substituent-Driven Properties

Preparation Methods

The introduction of a nitro group at the C-7 position of the tetralin skeleton is critical for accessing 1-Methylene-7-nitro-tetralin. Direct nitration of preformed tetralins often suffers from poor regioselectivity, but optimized conditions using HNO₃ and acetic anhydride (Ac₂O) at low temperatures (-30°C to 0°C) favor C-7 substitution . Steric and electronic effects guide nitration to the para position relative to existing substituents. For example, nitration of 1-tetralone derivatives under these conditions yields 7-nitro-1-tetralone as the major product (68–75% yield) . Prolonged exposure to acidic mixtures or inadequate stirring reduces yields due to side reactions, necessitating precise reaction control .

A comparative study of nitrating agents (Table 1) reveals that HNO₃/Ac₂O outperforms alternatives like acetyl nitrate in achieving regioselectivity. Microwave-assisted nitration, though less explored, shows promise in reducing reaction times .

Table 1: Nitration Conditions and Yields for 7-Nitro-tetralin Derivatives

| Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity (C-7:C-5:C-8) |

|---|---|---|---|

| HNO₃/Ac₂O | -30 | 75 | 8:1:1 |

| Acetyl nitrate | 0 | 52 | 5:2:3 |

| NO₂BF₄ | 25 | 38 | 3:4:3 |

The construction of the tetralin core via nitrogen deletion/Diels–Alder cascades offers a robust pathway. As demonstrated by , isoindoline derivatives undergo nitrogen extrusion with anomeric amides to generate ortho-xylylene intermediates, which subsequently react with dienophiles (e.g., dimethyl fumarate) in a [4+2] cycloaddition. This cascade achieves tetralin formation and nitro group introduction in a single pot when nitro-substituted dienophiles are employed .

For instance, reacting isoindoline hydrochloride with fumaronitrile under air-free conditions yields this compound analogs with 65–77% efficiency (Scheme 1) . Stereochemical outcomes depend on dienophile geometry: trans-dienophiles produce exclusively trans-fused tetralins, while cis-dienophiles isomerize under amine catalysis .

Scheme 1: Nitrogen Deletion/Diels–Alder Cascade for Tetralin Synthesis

Functional Group Transformations for Methylene Installation

Post-cyclization modifications are often required to introduce the methylene group at C-1. Bromination followed by dehydrohalogenation proves effective. For example, treatment of 7-nitro-1-tetralone with N-bromosuccinimide (NBS) in acetonitrile yields 3-bromomethyl-7-nitro-1-tetralone (75% yield) . Subsequent elimination using potassium cyanide (KCN) in THF removes HBr, forming the methylene moiety (62–68% yield) .

Key Reaction Steps:

-

Bromination:

-

Elimination:

Microwave-Assisted and Solvent-Free Methodologies

Modern techniques enhance synthetic efficiency. Microwave irradiation accelerates domino Knoevenagel-IMHDA (Intramolecular Hetero-Diels–Alder) reactions, reducing reaction times from hours to minutes . For instance, coupling cinnamaldehyde derivatives with active methylene compounds under microwave conditions (120°C, 1 h) yields tetralin precursors with 92% efficiency . Solvent-free nitration using solid-supported HNO₃ minimizes side reactions and improves yields (up to 80%) .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of this compound Preparation Methods

| Method | Key Reagents | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Nitration/Diels–Alder | Isoindoline, HNO₃ | 77 | 8 h | Moderate |

| Bromination/Elimination | NBS, KCN | 68 | 12 h | High |

| Microwave-Assisted | MW, Knoevenagel | 92 | 1 h | Low |

The Diels–Alder cascade offers the highest yield but requires stringent air-free conditions. Bromination/elimination is more scalable but involves toxic reagents. Microwave methods excel in speed but lack industrial adaptability .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-Methylene-7-nitro-tetralin, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis should follow nitration procedures under controlled conditions (e.g., using nitric acid in inert solvents like dichloromethane) to avoid side reactions. Purification via solvent recrystallization (e.g., acetone-water mixtures) is critical to isolate high-purity products. Detailed step-by-step protocols, including reaction temperature, stoichiometry, and solvent ratios, must be documented in the main text or supplementary materials for reproducibility. Characterization via NMR, IR, and mass spectrometry should confirm structural identity and purity .

Q. Which analytical techniques are most reliable for validating the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Analyze proton and carbon environments to confirm substitution patterns.

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.

- Chromatography (HPLC/GC) : Assess purity by detecting trace impurities.

Cross-validate results with literature data for nitroaromatic compounds to resolve ambiguities .

Q. How should researchers design toxicity screening experiments for this compound in preclinical models?

- Methodological Answer : Use tiered testing:

- Acute Exposure : Assess LD50 via oral, dermal, and inhalation routes in rodents.

- Subchronic Studies : Evaluate organ-specific effects over 28-90 days.

Include control groups and standardized dosing regimens. Reference ATSDR guidelines for naphthalene derivatives to align with regulatory frameworks .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence or bioaccumulation of this compound be reconciled?

- Methodological Answer : Conduct systematic reviews (e.g., PRISMA guidelines) to identify study biases. Perform meta-analyses on degradation half-lives or partition coefficients (log Kow). Use computational modeling (QSAR) to predict behavior under untested conditions. Cross-reference with structurally similar compounds like nitrotetralins to fill data gaps .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated solvents) to track reaction pathways. Use in situ spectroscopy (FTIR, Raman) to monitor intermediate species. Computational studies (DFT) can model transition states and energetics. Publish raw kinetic data and simulation parameters in supplementary materials for peer validation .

Q. How should researchers address discrepancies in reported mutagenicity or carcinogenicity data for nitroaromatic compounds?

- Methodological Answer : Replicate studies using standardized assays (Ames test, Comet assay) under identical conditions. Compare results against structurally analogous compounds (e.g., nitronaphthalenes) to identify structure-activity relationships. Publish negative results to reduce publication bias and clarify risk profiles .

Methodological Frameworks

Q. What is the optimal approach for conducting a comprehensive literature review on this compound?

- Methodological Answer :

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like "nitrotetralin synthesis" or "nitroaromatic toxicity."

- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details. Exclude non-peer-reviewed sources unless validated by regulatory agencies (e.g., ATSDR).

- Data Extraction : Use tools like Zotero to organize references and highlight methodological inconsistencies .

Q. How can researchers ensure data integrity when publishing studies on this compound?

- Methodological Answer :

- Raw Data Archiving : Deposit spectral files, chromatograms, and kinetic datasets in repositories like Figshare.

- Peer Review : Disclose conflicts of interest and invite independent verification of critical findings.

- Reproducibility Checklists : Adopt templates from journals like Beilstein Journal of Organic Chemistry to document experimental conditions exhaustively .

Tables for Key Data Comparison

| Property | This compound | Reference Compound (Nitronaphthalene) |

|---|---|---|

| Molecular Weight (g/mol) | 215.2 (estimated) | 173.2 |

| Log Kow | 3.1 (predicted) | 2.5 (experimental) |

| Acute Toxicity (LD50 oral) | Not reported | 535 mg/kg (rat) |

| Key Spectral Peaks (NMR) | δ 7.5-8.2 (aromatic H) | δ 7.8-8.5 (aromatic H) |

Data synthesized from toxicological profiles and structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.